molecular formula C2H4ClNO3 B13923503 2-Chloro-2-nitroethanol CAS No. 62635-34-1

2-Chloro-2-nitroethanol

Katalognummer: B13923503
CAS-Nummer: 62635-34-1
Molekulargewicht: 125.51 g/mol
InChI-Schlüssel: HXHLTSSXMWHLGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-2-nitroethanol is an organic compound with the chemical formula C2H4ClNO3 It is a nitro compound, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to an ethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chloro-2-nitroethanol can be synthesized through the nitration of 2-chloroethanol. The process involves the reaction of 2-chloroethanol with a nitrating agent, such as nitric acid, under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-2-nitroethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction of this compound can yield amino alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.

Major Products:

    Oxidation: Nitroethanol derivatives.

    Reduction: Amino alcohols.

    Substitution: Various substituted nitroethanol compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-nitroethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with distinct biological activities. The exact pathways and molecular targets depend on the specific application and conditions.

Vergleich Mit ähnlichen Verbindungen

    2-Chloroethanol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitroethanol:

    Chloronitromethane: A related compound with different reactivity due to the absence of the ethanol backbone.

Uniqueness: 2-Chloro-2-nitroethanol is unique due to the presence of both the nitro and chloro groups, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows for a wide range of chemical transformations and applications in various fields.

Eigenschaften

CAS-Nummer

62635-34-1

Molekularformel

C2H4ClNO3

Molekulargewicht

125.51 g/mol

IUPAC-Name

2-chloro-2-nitroethanol

InChI

InChI=1S/C2H4ClNO3/c3-2(1-5)4(6)7/h2,5H,1H2

InChI-Schlüssel

HXHLTSSXMWHLGK-UHFFFAOYSA-N

Kanonische SMILES

C(C([N+](=O)[O-])Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.